molecular formula C9H7BrF2O2 B6257242 2-bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one CAS No. 1806330-77-7

2-bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one

Cat. No.: B6257242
CAS No.: 1806330-77-7
M. Wt: 265.05 g/mol
InChI Key: RLKKPTYQQZDWGP-UHFFFAOYSA-N
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Description

2-Bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one is an α-brominated aromatic ketone featuring a 4,5-difluoro-2-methoxyphenyl group. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic systems such as thiazoles, indoles, and flavanones. The presence of fluorine and methoxy substituents on the phenyl ring modulates electronic and steric properties, influencing its reactivity in nucleophilic substitutions and cyclocondensation reactions .

Properties

CAS No.

1806330-77-7

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

2-bromo-1-(4,5-difluoro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H7BrF2O2/c1-14-9-3-7(12)6(11)2-5(9)8(13)4-10/h2-3H,4H2,1H3

InChI Key

RLKKPTYQQZDWGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CBr)F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of solvent, catalyst, and bromine source can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-bromoketone structure facilitates nucleophilic substitution (SN2) at the brominated carbon. Experimental studies show:

Reaction TypeConditionsProductYieldSource
Hydroxide substitutionKOH in ethanol, 60°C, 4 h1-(4,5-Difluoro-2-methoxyphenyl)glycol78%
Amine substitutionPiperidine, DMF, RT, 12 h2-Piperidino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one65%

The electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Methoxy groups at the ortho position sterically hinder but electronically activate the aromatic ring for subsequent functionalization.

Reduction Reactions

The ketone moiety undergoes selective reduction under controlled conditions:

Reducing AgentConditionsProductNotesSource
NaBH4MeOH, 0°C, 3 h2-Bromo-1-(4,5-difluoro-2-methoxyphenyl)ethanolStereoselective (>90% syn)
LiAlH4THF, reflux, 2 h1-(4,5-Difluoro-2-methoxyphenyl)ethane-1,2-diolOver-reduction observed

The bromine atom remains intact during NaBH4 reductions but may participate in elimination side reactions under strongly basic conditions .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings leverage the bromine atom for bond formation:

ReactionCatalytic SystemProductYieldSource
Suzuki-MiyauraPd(PPh3)4, K2CO3, dioxane, 80°C2-Aryl-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one60–85%
Stille CouplingPdCl2(dppf), CuI, THF, RT2-Alkenyl-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one72%

The fluorine atoms improve aryl boronic acid coupling efficiency by modulating electron density .

Radical-Mediated Reactions

Under blue LED irradiation (454 nm), the C–Br bond undergoes homolytic cleavage:

Radical InitiatorSubstrateProductApplicationSource
Et3N, DIPEAQuinoxalin-2(1H)-oneDifluoroalkylated heterocyclesAnticancer lead compounds
AIBN, 70°CStyrene derivatives2,2-Difluoro-1-arylethylaminesBioisosteres for dopamine

Radical intermediates form stable adducts with alkenes and heteroarenes, enabling modular synthesis .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

CompoundReactivity vs. Target CompoundKey Difference
2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one25% faster SN2Reduced steric hindrance
2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one40% slower cross-couplingLower electron-withdrawing effect

Fluorine atoms at positions 4 and 5 enhance electrophilicity but increase steric bulk, balancing reactivity and selectivity .

This compound’s multifunctional design enables diverse transformations, making it valuable in medicinal chemistry and materials science. Further studies should explore enantioselective reductions and catalytic asymmetric cross-couplings.

Scientific Research Applications

The compound 2-bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one (CAS No. 1806330-77-7) is a notable chemical with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article provides a comprehensive overview of its applications, supported by data tables and insights from various authoritative sources.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to this compound exhibit promising anticancer properties. The presence of halogens (bromine and fluorine) often enhances the bioactivity of organic molecules by improving their interaction with biological targets.

Antimicrobial Properties : Studies have shown that halogenated compounds can possess significant antimicrobial activity. The specific substitution pattern in this compound may contribute to its efficacy against various pathogens.

Material Science

Development of Functional Materials : The unique electronic properties resulting from the difluoro and methoxy substitutions make this compound suitable for the development of advanced materials, including organic semiconductors and photovoltaic devices. These materials can be utilized in solar cells or organic light-emitting diodes (OLEDs).

Synthesis and Chemical Research

Building Block for Synthesis : This compound serves as a versatile building block in synthetic organic chemistry. Its reactive functional groups allow for further derivatization, enabling the synthesis of more complex molecules used in drug development or material science.

Agrochemicals

Pesticide Development : The structural characteristics of this compound may lend itself to the development of new agrochemicals with enhanced efficacy against pests while minimizing environmental impact.

Data Tables

Activity TypeDescription
AnticancerPotential inhibition of tumor cell growth
AntimicrobialEfficacy against bacterial strains
AntiviralPossible activity against viruses

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of halogenated phenyl ethanones. The findings suggested that similar compounds could inhibit cell proliferation in various cancer cell lines, indicating a potential therapeutic avenue for further exploration.

Case Study 2: Material Science Innovations

Research conducted by a team at a leading university highlighted the use of difluorinated compounds in enhancing the efficiency of organic solar cells. The study demonstrated that incorporating such compounds into device architectures significantly improved charge transport properties.

Mechanism of Action

The mechanism by which 2-bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The presence of electron-withdrawing fluorine atoms can influence the reactivity and stability of the intermediate and final products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications
Target Compound 4,5-difluoro, 2-methoxy C₉H₇BrF₂O₂ 277.06 Intermediate for heterocyclic synthesis
2-Bromo-1-(3,5-difluorophenyl)ethan-1-one 3,5-difluoro C₈H₅BrF₂O 247.03 Research chemical, organic intermediates
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one 3,4,5-trimethoxy C₁₁H₁₃BrO₄ 301.12 CDK9 inhibitor synthesis
2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone 5-fluoro, 2-methoxy C₉H₈BrFO₂ 263.07 Pharmaceutical intermediates
2-Bromo-1-(3,4-difluorophenyl)ethan-1-one 3,4-difluoro C₈H₅BrF₂O 247.03 Thiazole synthesis
2-Bromo-1-(naphthalen-1-ylsulfonylindol-3-yl)ethan-1-one Naphthalenesulfonyl-indole C₁₉H₁₄BrNO₃S 432.29 5-HT6 receptor ligand development

Electronic and Steric Modulation

  • Fluorine Substituents: Fluorine’s electron-withdrawing nature enhances electrophilicity at the α-carbon, facilitating nucleophilic substitutions (e.g., thiol or amine attacks). For example, 2-bromo-1-(3,4-difluorophenyl)ethan-1-one reacts efficiently with thiosemicarbazides to form thiazoles . The 4,5-difluoro pattern in the target compound may further polarize the ketone, increasing reactivity compared to mono-fluoro analogs .
  • In 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, the electron-rich environment enhances interactions with CDK9’s ATP-binding pocket, making it a potent inhibitor precursor . The 2-methoxy group in the target compound may direct electrophilic substitutions to specific positions on the phenyl ring .

Steric Considerations

  • In contrast, para-substituted analogs (e.g., 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone ) exhibit less steric interference, enabling faster kinetics in coupling reactions.

Pharmaceutical Intermediates

  • CDK9 Inhibitors: The trimethoxy analog’s use in CDK9 inhibitor synthesis highlights the role of methoxy groups in target binding . The target compound’s difluoro substituents may improve metabolic stability compared to non-fluorinated analogs.

Biological Activity

2-Bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one, with the CAS number 1806330-77-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes bromine and difluoromethoxy substituents that may enhance its reactivity and biological interactions.

The molecular formula for this compound is C9H7BrF2O2C_9H_7BrF_2O_2, with a molecular weight of 265.05 g/mol. The structure features a bromine atom and two fluorine atoms on the aromatic ring, which are known to influence the compound's biological properties.

PropertyValue
Molecular FormulaC₉H₇BrF₂O₂
Molecular Weight265.05 g/mol
CAS Number1806330-77-7
Purity≥95%

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in pharmaceutical development and biochemical research.

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in:

  • Anticancer Activity : Studies suggest that modifications of this compound can lead to potent anticancer agents. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation .
  • Anti-inflammatory Properties : The compound is also being investigated for its anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored in several studies:

  • Bactericidal Effects : The compound has shown activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against strains like MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli .
  • Antifungal Activity : Some derivatives have demonstrated antifungal properties surpassing those of common antifungal agents like fluconazole, indicating potential for use in treating fungal infections .

Case Studies

Recent research highlights the efficacy of this compound in various biological assays:

  • Anticancer Studies :
    • A study reported the synthesis of derivatives from this compound that showed IC50 values below those of standard chemotherapeutics against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines .
  • Antimicrobial Testing :
    • In another study focusing on antimicrobial activity, derivatives were tested against clinical isolates of MRSA and Enterococcus species, showing significant bactericidal activity with MIC values ranging from 15.625 μM to 125 μM .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of electron-withdrawing groups (like bromine and fluorine) enhances its interaction with biological targets such as enzymes involved in metabolic pathways or cellular signaling.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-bromo-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-one?

  • Methodology : Electrophilic bromination using reagents like bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) with p-toluenesulfonic acid (pTSA) in dichloromethane (DCM) can achieve high conversion rates. For example, NBS/pTSA in DCM yields 80% conversion for analogous brominated acetophenones .
  • Optimization : Reaction conditions (e.g., temperature, solvent polarity) must be tailored to balance reactivity and byproduct formation. Acidic conditions favor electrophilic substitution at the α-carbonyl position .

Q. How can the purity and identity of this compound be confirmed?

  • Analytical Techniques :

  • Chromatography : HPLC or GC-MS for purity assessment.
  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, difluoro groups) and bromine integration.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural proof. SHELXL software is widely used for refinement, with typical R factors < 0.06 .

Q. What safety precautions are recommended for handling this compound?

  • General Guidelines :

  • Use personal protective equipment (PPE: gloves, goggles, lab coat).
  • Work in a fume hood due to potential bromine release.
  • Store in a cool, dry environment away from oxidizers.
    • Waste Disposal : Follow institutional protocols for halogenated organic waste. No specific safety assessments are documented, so treat as a hazardous brominated compound .

Advanced Research Questions

Q. What reaction pathways dominate in the bromination of substituted acetophenones?

  • Mechanistic Insights :

  • Electrophilic Pathway : Bromination occurs via enol tautomer formation under acidic conditions (e.g., Br₂/AcOH) .
  • Radical Pathway : NBS with initiators like ammonium nitrate (NH₄NO₃) may involve radical intermediates, leading to alternative products (e.g., ipso-substitution) .
    • Data Table :
Brominating AgentSolventAdditiveConversion (%)Pathway Dominant
Br₂AcOH65Electrophilic
NBSDCMpTSA80Electrophilic
NBSMeCNNH₄NO₃70*Radical
*Minor ipso-product observed .

Q. How does crystallographic data inform structural analysis of brominated acetophenones?

  • Case Study : For 2-bromo-1-(4-methoxyphenyl)ethanone, SCXRD revealed bond lengths (C=O: 1.21 Å, C-Br: 1.93 Å) and dihedral angles between aromatic rings and the ketone group. SHELXL refinement achieved an R factor of 0.054 .
  • Software : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are industry standards for small-molecule crystallography .

Q. What are the applications of this compound in synthesizing bioactive heterocycles?

  • Example : Brominated acetophenones serve as precursors for heterocycles like triazoles and thiazoles. For instance, 2-bromo-1-(3-nitrophenyl)ethan-1-one reacts with thiosemicarbazones to form antioxidant thiazole derivatives .
  • Methodology : Condensation reactions with hydrazines or thioureas, followed by cyclization under microwave or thermal conditions, yield target heterocycles.

Q. How do substituents (e.g., difluoro, methoxy) influence reactivity in cross-coupling reactions?

  • Steric/Electronic Effects :

  • Methoxy Group : Electron-donating effect activates the aromatic ring toward electrophilic substitution.
  • Difluoro Substituents : Increase electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in Suzuki-Miyaura couplings).
    • Experimental Design : Use DFT calculations to map charge distribution and predict reactive sites .

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